molecular formula C9H8FN3 B1373922 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine CAS No. 1248988-37-5

2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine

Cat. No. B1373922
CAS RN: 1248988-37-5
M. Wt: 177.18 g/mol
InChI Key: CNMNYQMZUSXPKR-UHFFFAOYSA-N
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Description

“2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine” is a chemical compound that is related to various pharmacologically active compounds . It seems to be a part of the structure of BLU-667 (拉西替尼) .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine”, has been a subject of interest in the field of medicinal chemistry . Various methods have been reported for the synthesis of pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of “2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms .

Scientific Research Applications

Antileishmanial and Antimalarial Therapeutics

Pyrazole derivatives, including compounds like 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine, have shown significant potential in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . The results indicated that certain pyrazole derivatives exhibited superior activity compared to standard drugs, highlighting their potential as pharmacophores for developing new antileishmanial and antimalarial agents .

Molecular Docking Studies

In silico molecular docking studies are crucial for understanding the interaction between pyrazole derivatives and biological targets. For instance, the potent antipromastigote activity of certain pyrazole compounds can be justified through their fitting pattern in the active site of enzymes like LmPTR1 , characterized by lower binding free energy. This suggests that 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine could be a valuable scaffold for designing inhibitors against parasitic enzymes .

Drug Discovery

The pyrazole scaffold is a prominent feature in medicinal chemistry due to its versatility and presence in compounds with diverse pharmacological effects. As such, 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine can serve as a key intermediate in the synthesis of bioactive molecules, contributing to the discovery of new drugs with potential applications in various therapeutic areas .

Agrochemistry

In the field of agrochemistry, pyrazole derivatives are explored for their potential as pesticides or herbicides. The structural attributes of compounds like 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine allow for the development of novel agrochemicals that can target specific pests or weeds without harming crops or the environment .

Coordination Chemistry

Pyrazole-based ligands are known for their ability to coordinate with metal ions, forming complexes with unique properties. This makes 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine a candidate for creating metal-organic frameworks (MOFs) or catalysts that can be used in various chemical reactions and industrial processes .

Organometallic Chemistry

The pyrazole ring can act as a stabilizing ligand in organometallic compounds, which are essential in catalysis and materials science. Research into the applications of 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine within this domain could lead to the development of new catalysts with improved efficiency and selectivity .

Synthesis of Heterocycles

Pyrazole derivatives are often used as building blocks in the synthesis of more complex heterocyclic compounds. The unique reactivity of the pyrazole moiety in 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine can facilitate the construction of diverse heterocyclic structures, which are prevalent in pharmaceuticals and natural products .

Green Chemistry

The synthesis of pyrazole derivatives, including 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine, can be optimized using green chemistry principles. This involves employing environmentally benign methods and sustainable resources to minimize waste and reduce the ecological footprint of chemical production .

properties

IUPAC Name

2-fluoro-6-(4-methylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-7-5-11-13(6-7)9-4-2-3-8(10)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMNYQMZUSXPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine

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